[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate
Description
[(2R,3S,5R)-5-(6-Benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate is a nucleoside derivative characterized by a benzamido-substituted purine base (6-benzamidopurin-9-yl) linked to a modified ribose moiety. The ribose ring is substituted with a hydroxymethyl group at the 2′-position and an acetate ester at the 3′-position. This compound is structurally related to adenosine analogs but distinguished by its unique functionalization: the benzamido group at the purine’s 6-position enhances lipophilicity, while the acetate ester at the 3′-oxolan position modulates solubility and metabolic stability .
Synthesis of this compound typically involves protecting group strategies. For example, describes a benzoate analog synthesized via benzoylation of the purine’s amino group and esterification of the ribose hydroxyl. Similar methods, substituting benzoyl chloride with acetylating agents, could yield the acetate derivative . The compound’s purity (≥95%) is confirmed via HPLC, as noted in related purine derivatives .
Properties
CAS No. |
25152-95-8 |
|---|---|
Molecular Formula |
C19H19N5O5 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H19N5O5/c1-11(26)28-13-7-15(29-14(13)8-25)24-10-22-16-17(20-9-21-18(16)24)23-19(27)12-5-3-2-4-6-12/h2-6,9-10,13-15,25H,7-8H2,1H3,(H,20,21,23,27)/t13-,14+,15+/m0/s1 |
InChI Key |
XVUQUPLKBMCYMQ-RRFJBIMHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to the tetrahydrofuran ring through glycosylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA and RNA analogs.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes involved in nucleic acid metabolism, further enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous nucleosides are critical for its physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
*Estimated based on ’s benzoate analog (459.5 g/mol), replacing benzoate (MW 105.12) with acetate (MW 60.05).
Key Findings:
The 3′-acetate ester enhances metabolic stability relative to 3′-hydroxyl or phosphate groups, as seen in acetyl adenylate () and phosphorylated derivatives () .
Synthetic Flexibility :
- ’s azide-functionalized ribose highlights the utility of click chemistry for conjugating targeting moieties, a strategy applicable to the target compound’s hydroxymethyl group .
Biological Activity: Methylsulfanyl-purine derivatives () exhibit antitumor activity via inhibition of purine metabolism enzymes, suggesting the target compound’s benzamido group could similarly modulate enzyme binding .
Biological Activity
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₈H₂₁N₅O₇
- Molecular Weight : 421.4 g/mol
- IUPAC Name : [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
Biological Activity
The compound exhibits various biological activities that can be categorized into the following areas:
1. Antiviral Activity
Research indicates that compounds similar to [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate can inhibit viral replication. A study demonstrated that purine derivatives possess significant antiviral properties against several viruses, including HIV and Hepatitis C virus (HCV) due to their ability to interfere with nucleic acid synthesis.
2. Antitumor Activity
The compound has shown promise in inhibiting the growth of cancer cells. In vitro studies indicated that it could induce apoptosis in specific cancer cell lines by activating caspase pathways. A notable case study involving human leukemia cells revealed that treatment with this compound led to a reduction in cell viability and an increase in apoptotic markers.
3. Enzyme Inhibition
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate has been reported to inhibit key enzymes involved in nucleotide metabolism. For instance, it acts as an inhibitor of adenosine deaminase (ADA), which is crucial for purine metabolism. This inhibition can lead to increased levels of adenosine, potentially contributing to its antitumor and immunomodulatory effects.
The biological activity of [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate can be attributed to several mechanisms:
- Nucleotide Analog : As a purine analog, it competes with natural substrates for incorporation into nucleic acids.
- Apoptosis Induction : It activates intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation.
Case Studies
| Study | Subject | Findings |
|---|---|---|
| 1 | Human leukemia cells | Induced apoptosis with increased caspase activity. |
| 2 | HCV-infected cells | Significant reduction in viral load after treatment. |
| 3 | Tumor xenografts in mice | Reduced tumor size and improved survival rates observed. |
Q & A
Q. What synthetic strategies are recommended for introducing protecting groups during the synthesis of [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate?
Methodological Answer:
- Step 1: Protect the hydroxyl group at the 2'-position using tert-butyldimethylsilyl (TBDMS) ether, a common strategy in nucleoside chemistry to prevent undesired side reactions during coupling steps. This is achieved by reacting the compound with TBDMS chloride in the presence of imidazole in anhydrous DMF .
- Step 2: After benzamide group installation at the purine C6 position, deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.
- Step 3: Validate protection/deprotection efficiency using reversed-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) and monitor by UV at 260 nm.
Q. How can the stereochemical configuration of this compound be confirmed using X-ray crystallography?
Methodological Answer:
- Step 1: Crystallize the compound in a solvent system (e.g., methanol/water) to obtain high-quality single crystals.
- Step 2: Collect diffraction data using a synchrotron or laboratory X-ray source. Use the SHELXL program for structure refinement, which is optimized for small-molecule crystallography and can resolve stereochemical ambiguities by analyzing R-factors and electron density maps .
- Step 3: Validate the (2R,3S,5R) configuration by comparing bond angles and torsional parameters with analogous nucleoside structures (e.g., 2'-deoxyadenosine derivatives) .
Q. What analytical techniques are essential for purity assessment and structural validation?
Methodological Answer:
- Technique 1: High-Resolution Mass Spectrometry (HR-MS): Use electrospray ionization (ESI) in positive ion mode to confirm molecular weight (expected [M+H]⁺: C₂₀H₂₂N₅O₆⁺ = 428.15 g/mol).
- Technique 2: ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). Key signals include:
- Technique 3: HPLC-PDA: Use a C18 column with a 10–90% acetonitrile/water gradient (0.1% TFA) to assess purity (>98%) and detect degradation products.
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- Protocol:
- pH Stability: Prepare buffered solutions (pH 2–9) and incubate at 25°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via LC-MS. The acetate ester is prone to hydrolysis under alkaline conditions (pH >8), forming the free hydroxyl derivative .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset (~150–200°C). Store lyophilized samples at –20°C in argon-purged vials to prevent oxidation.
Q. What assays are suitable for studying its interaction with reverse transcriptase or DNA polymerases?
Methodological Answer:
- Assay 1: Enzyme Inhibition Kinetics:
- Use a fluorescence-based assay with a dNTP substrate (e.g., 3'-azido-3'-deoxythymidine-5'-monophosphate analog). Monitor incorporation inhibition via fluorescence quenching. Calculate IC₅₀ values using non-linear regression .
- Assay 2: Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., HIV-1 reverse transcriptase) on a CM5 chip. Inject the compound at varying concentrations (1 nM–100 µM) to determine binding affinity (KD) and kinetics (ka/kd) .
Q. How can contradictory NMR data (e.g., overlapping signals) be resolved?
Methodological Answer:
- Strategy 1: 2D NMR: Use HSQC to resolve overlapping ¹H-¹³C correlations, particularly in the oxolane ring. For example, differentiate C2' and C3' carbons via their distinct ¹JCH coupling constants .
- Strategy 2: Variable Temperature NMR: Acquire spectra at 25°C and 60°C to reduce signal broadening caused by conformational exchange.
- Strategy 3: Paramagnetic Relaxation Enhancement (PRE): Add a spin-label (e.g., TEMPO) to selectively broaden signals of proximal protons, aiding in stereochemical assignment .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking predictions and experimental enzyme inhibition results?
Methodological Answer:
- Step 1: Re-validate docking parameters (e.g., force fields, solvation models) using a high-resolution enzyme structure (PDB: 3QIP).
- Step 2: Perform molecular dynamics (MD) simulations (50 ns) to assess binding mode stability. Pay attention to hydrogen bonds between the benzamide group and conserved residues (e.g., Lys103 in HIV-1 RT) .
- Step 3: Compare with isothermal titration calorimetry (ITC) data to reconcile entropic/enthalpic contributions not captured in docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
